7-Bromo-3-(difluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-(difluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCHZDIUMNTBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 7 Bromo 3 Difluoromethyl Quinoline
Reactivity Profiles of the Bromine Moiety on the Quinoline (B57606) Core
The bromine atom at the 7-position of the quinoline ring serves as a versatile handle for introducing a wide array of molecular fragments. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution, alongside its potential for conversion into organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 7-bromo-3-(difluoromethyl)quinoline is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination step to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com Halogenated quinolines are known substrates for these powerful transformations. researchgate.net
The reactivity order for halides in these couplings is generally I > Br > Cl, making the bromo-substituted quinoline an excellent substrate. uwindsor.ca A variety of coupling partners can be employed, leading to diverse molecular architectures.
Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. libretexts.orgwikipedia.org It is widely used for creating biaryl structures and is noted for the low toxicity of its boron byproducts. nih.gov For a substrate like this compound, coupling with various aryl or heteroaryl boronic acids can generate complex polyaromatic systems. nih.govnih.gov
Stille Reaction : The Stille coupling utilizes an organotin reagent as the coupling partner. uwindsor.ca A key advantage is its tolerance of a wide range of functional groups, making it suitable for complex and sensitive molecules. uwindsor.ca However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. msu.edu
Sonogashira Reaction : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. researchgate.net This reaction has been successfully applied to halogenated quinolines and other pyridine-based systems. libretexts.orgsoton.ac.uk
Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orglibretexts.org It provides an effective route to vinyl-substituted quinolines, with the reaction often exhibiting high stereoselectivity. organic-chemistry.org
Other Couplings : The Negishi (organozinc), Kumada (organomagnesium/Grignard), and Hiyama (organosilicon) reactions represent further possibilities for derivatization at the C-7 position, each offering unique advantages in terms of reactivity and substrate scope. nih.govuwindsor.ca
Below is a table summarizing typical conditions for these reactions with aryl bromides.
| Reaction Name | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Often not required) | Toluene, DMF, NMP |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPA | THF, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | (Not required) | THF, Dioxane |
| Kumada | R-MgX (Grignard) | PdCl₂(dppf), NiCl₂(dppp) | dppf, dppp | (Not required) | THF, Diethyl Ether |
| Hiyama | R-Si(OR)₃ / R-SiR₃ | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, (2-furyl)₃P | TBAF, NaOH, KOSiMe₃ | THF, Dioxane |
Nucleophilic Aromatic Substitution Reactions on the Brominated Quinoline
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov In this compound, the electron-withdrawing nature of the quinoline nitrogen and the difluoromethyl group (-CF₂H) influences the electron density of the aromatic system.
Formation of Organometallic Reagents for Further Derivatization
The C-Br bond can be converted into a potent nucleophilic center through the formation of organometallic reagents. The two primary methods are:
Grignard Reagent Formation : Reaction with magnesium metal (Mg) in an ethereal solvent like THF or diethyl ether would produce the corresponding Grignard reagent, 7-(magnesiobromo)-3-(difluoromethyl)quinoline.
Organolithium Reagent Formation : Halogen-lithium exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures, can convert the aryl bromide into the highly reactive 7-lithio-3-(difluoromethyl)quinoline.
Once formed, these organometallic intermediates can react with a vast range of electrophiles (e.g., aldehydes, ketones, esters, CO₂, nitriles) to install new functional groups at the 7-position, providing a complementary approach to cross-coupling reactions for C-C bond formation and functionalization.
Chemical Transformations of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group is often incorporated into molecules in medicinal chemistry due to its unique properties, including its role as a bioisostere for hydroxyl or thiol groups and its general metabolic stability. While often considered a stable endpoint, the -CF₂H group possesses latent reactivity that can be exploited for further transformations.
Functional Group Interconversions and Derivatization of -CF₂H
While the -CF₂H group is generally robust, it is not entirely inert. A significant transformation involves its deprotonation. The C-H bond in the difluoromethyl group is acidic enough to be removed by a strong base, transforming the group from an electrophilic moiety into a nucleophilic one.
Research has shown that combining a Brønsted superbase with a Lewis acid can effectively deprotonate Ar-CF₂H compounds to generate stabilized Ar-CF₂⁻ synthons. acs.org For instance, 7-difluoromethylquinoline has been successfully deprotonated using this methodology. acs.org This nucleophilic difluoro-anion can then react with various electrophiles, such as aryl halides in a palladium-catalyzed cross-coupling, to form benzylic difluoromethylene (Ar-CF₂-R) linkages. acs.org This represents a powerful method for derivatizing the -CF₂H group, turning what is often a spectator group into an active participant in bond formation.
Stability and Reactivity Considerations under Varying Chemical Environments
The difluoromethyl group is significantly more stable than a simple methyl or methylene (B1212753) group towards metabolic oxidation, a key reason for its prevalence in drug candidates. It is generally stable under the conditions of many common organic reactions, including the palladium-catalyzed cross-coupling reactions discussed for the bromine moiety. This orthogonality allows for selective manipulation of the C-Br bond without affecting the -CF₂H group.
Electrophilic and Nucleophilic Reactivity of the Quinoline Core
The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivities. Generally, the benzene ring (carbocyclic part) is more susceptible to electrophilic attack, while the pyridine ring (heterocyclic part) is more prone to nucleophilic substitution. youtube.com
In its ground state, the nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which deactivates the heterocyclic ring towards electrophilic substitution. Conversely, these effects make the pyridine ring, particularly positions C2 and C4, electron-deficient and thus susceptible to attack by nucleophiles. youtube.comyoutube.com The carbocyclic ring, being further removed from the influence of the nitrogen atom, behaves more like a typical aromatic ring and is the primary site for electrophilic substitution, favoring positions C5 and C8. youtube.comecorfan.org
The functionalization of the unsubstituted positions of this compound is dictated by the inherent reactivity of the quinoline nucleus and the directing effects of the existing substituents. The available positions for further substitution are C2, C4, C5, C6, and C8.
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack will preferentially occur on the more electron-rich carbocyclic ring. ecorfan.org The primary sites for electrophilic substitution on an unsubstituted quinoline are C5 and C8. youtube.comecorfan.org However, in this compound, the 7-position is already occupied. Therefore, electrophilic substitution is most likely to occur at the C5 and C8 positions. The precise regioselectivity between C5 and C8 would be influenced by the combined electronic effects of the bromo and difluoromethyl groups and the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is directed towards the electron-deficient pyridine ring, primarily at the C2 and C4 positions. youtube.comyoutube.com The presence of strong electron-withdrawing groups on the ring can further facilitate nucleophilic substitution.
The table below summarizes the expected regioselectivity for the functionalization of the unsubstituted positions of this compound.
| Reaction Type | Unsubstituted Positions | Expected Major Product(s) | Rationale |
| Electrophilic Substitution | C5, C6, C8 | C5 and C8 substituted products | The carbocyclic ring is more activated for electrophilic attack. ecorfan.org |
| Nucleophilic Substitution | C2, C4 | C2 and C4 substituted products | The heterocyclic ring is more activated for nucleophilic attack due to the electron-withdrawing nitrogen. youtube.com |
The bromo and difluoromethyl substituents play a crucial role in modulating the reactivity of the quinoline core.
7-Bromo Substituent: The bromine atom at the C7 position is a halogen, which exhibits a dual electronic effect. It is an ortho-, para-directing deactivator in electrophilic aromatic substitution. masterorganicchemistry.com Its inductive effect (-I) deactivates the ring towards electrophilic attack, making it less reactive than unsubstituted quinoline. However, its lone pairs can participate in resonance (+M effect), which directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the quinoline ring, this would influence the reactivity of the C6 and C8 positions.
3-Difluoromethyl Substituent: The difluoromethyl group (-CF2H) at the C3 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly deactivates the entire quinoline ring system towards electrophilic attack. For nucleophilic substitution, the -CF2H group at the C3 position will further enhance the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. The introduction of a difluoromethyl group at the C3 position of a quinoline ring has been a subject of interest in medicinal chemistry, although direct C3-difluoromethylation has been challenging to achieve. vjst.vn
The combined effect of the 7-bromo and 3-difluoromethyl groups is a significant deactivation of the quinoline ring towards electrophilic substitution. Conversely, the ring is rendered more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
| Substituent | Position | Electronic Effect | Influence on Electrophilic Reactivity | Influence on Nucleophilic Reactivity |
| Bromo | 7 | -I, +M (Deactivating, ortho-, para-directing) | Deactivates the carbocyclic ring, directs to C6 and C8. | Minimal direct effect on the heterocyclic ring. |
| Difluoromethyl | 3 | -I (Strongly deactivating) | Strongly deactivates the entire ring system. | Strongly activates the heterocyclic ring (C2, C4) for attack. |
Chemo- and Regioselectivity Challenges in Multi-Substituted Quinoline Systems
The presence of multiple substituents with differing electronic properties on the quinoline ring of this compound presents significant challenges in achieving chemo- and regioselectivity in further transformations.
Control of Nucleophilic Substitution: In nucleophilic substitution reactions, while the C2 and C4 positions are activated, achieving selectivity between these two positions can be difficult. The outcome of such reactions is often dependent on the nature of the nucleophile and the specific reaction conditions. Furthermore, the bromo group at C7 could also potentially undergo nucleophilic substitution under certain conditions, leading to a loss of chemoselectivity.
Steric Hindrance: The substituents themselves can exert steric hindrance, influencing the approach of reagents to adjacent positions. The difluoromethyl group at C3 might sterically hinder reactions at the C2 and C4 positions to some extent, although its electronic activation is likely to be the dominant factor.
Harsh Reaction Conditions: Due to the deactivated nature of the ring towards electrophilic attack, forcing conditions (e.g., high temperatures, strong acids) may be required. Such conditions can lead to side reactions and decomposition, further complicating the selective functionalization of the molecule.
The development of regioselective functionalization methods for quinolines, often through C-H activation using transition metal catalysis, is an active area of research aimed at overcoming these challenges. mdpi.comnih.govchemspider.com
Spectroscopic Characterization and Structural Elucidation Academic Focus
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Bromo-3-(difluoromethyl)quinoline, a complete NMR analysis would involve a suite of experiments.
A full spectroscopic analysis of this compound would begin with one-dimensional NMR experiments.
¹H NMR: This experiment would identify all the unique proton environments in the molecule. The quinoline (B57606) ring protons would appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions relative to the bromine and difluoromethyl substituents. The proton of the difluoromethyl group would likely appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: This spectrum would show signals for each unique carbon atom in the quinoline core and the difluoromethyl group. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the bromine would be expected to have a specific chemical shift, as would the carbons of the heterocyclic ring and the difluoromethyl carbon.
¹⁹F NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR would be a crucial experiment. It would provide a direct observation of the fluorine nuclei, and the resulting spectrum would likely show a doublet, confirming the presence of the C-H bond in the CHF₂ group.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | 7.0 - 9.0 | m |
| ¹³C | 110 - 150 | s, d, t |
| ¹⁹F | -110 to -130 | d |
Note: The data in this table is based on general predictions for similar structures and is not derived from experimental measurements of this compound.
To definitively piece together the molecular puzzle, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, an HRMS analysis would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that corresponds to the exact mass of C₁₀H₆BrF₂N. The high resolution of the instrument would allow for the differentiation of this formula from other possible combinations of atoms with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum, providing further confirmation of the presence of a single bromine atom.
Expected HRMS Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M+H]⁺ | 257.9720 | 259.9700 |
Note: This data is calculated based on the molecular formula and has not been experimentally verified from a published spectrum of this compound.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique would require the growth of a suitable single crystal of this compound.
A successful crystallographic analysis would provide a wealth of structural data. This includes the precise measurement of all bond lengths (e.g., C-C, C-N, C-Br, C-F, and C-H bonds) and bond angles within the molecule. Torsional angles would define the conformation of the molecule, particularly the orientation of the difluoromethyl group relative to the quinoline ring.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, or π-π stacking interactions between the aromatic quinoline rings. These interactions are crucial for understanding the solid-state properties of the compound.
Investigation of Disorder Phenomena and Conformational Isomerism
Currently, there is a lack of publicly available crystallographic data for this compound. Such data, typically obtained through single-crystal X-ray diffraction, would be essential for investigating disorder phenomena within the crystal lattice. Disorder can arise from the static or dynamic distribution of atoms or molecular fragments over multiple positions. For instance, the difluoromethyl group (-CF2H) could potentially exhibit rotational disorder.
Similarly, a detailed analysis of conformational isomerism, which would explore the different spatial arrangements of the difluoromethyl group relative to the quinoline ring, is not present in the current body of scientific literature. Computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the potential energy surface and the relative stabilities of different conformers. For example, a study on quinoline-7-carboxaldehyde has shown the existence of two stable, energetically close conformers. sigmaaldrich.com A similar investigation for this compound would be necessary to elucidate its conformational preferences.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Presence and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. While specific, experimentally-derived and fully assigned spectra for this compound are not readily found in peer-reviewed journals, the expected vibrational modes can be inferred from the analysis of related quinoline derivatives.
A comprehensive vibrational analysis would involve the recording of both IR and Raman spectra and would likely be supported by computational frequency calculations to aid in the assignment of the observed bands.
Expected Characteristic Vibrational Modes:
The vibrational spectrum of this compound would be characterized by contributions from the quinoline ring system, the C-Br bond, and the C-F bonds of the difluoromethyl group.
| Functional Group/Moiety | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) (General) |
| Quinoline Ring | C-H stretching | 3100 - 3000 |
| C=C and C=N stretching | 1650 - 1450 | |
| Ring breathing/deformation modes | 1400 - 1000 | |
| C-H out-of-plane bending | 900 - 700 | |
| Difluoromethyl Group (-CF₂) | C-F stretching (asymmetric & symmetric) | 1200 - 1050 |
| C-H stretching | ~2980 - 2900 | |
| C-Br Bond | C-Br stretching | 700 - 500 |
This table represents generalized expected ranges for the indicated functional groups and is not based on experimental data for this compound.
The analysis of the Raman and infrared spectra of various quinoline derivatives has demonstrated that while their structures are very similar, significant shifts in the wavenumbers of key bands can be observed. A detailed experimental and computational study would be required to accurately assign the specific vibrational frequencies for this compound and to create a definitive molecular fingerprint.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's properties. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key electronic parameters.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. The B3LYP functional, combined with a suitable basis set like 6-311G(d,p), is commonly employed for optimizing the molecular geometry of quinoline (B57606) derivatives. researchgate.net This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles until the lowest energy, and thus most stable, conformation is found.
The optimized geometry provides precise data on the spatial arrangement of atoms. For the quinoline core, DFT calculations typically show a high degree of planarity. The introduction of the bromo and difluoromethyl substituents induces minor steric and electronic perturbations, slightly altering the bond lengths and angles from those of an unsubstituted quinoline ring. The stability of the molecule is confirmed by the negative value of its total energy calculated at the optimized geometry.
Interactive Table: Illustrative Geometric Parameters for 7-Bromo-3-(difluoromethyl)quinoline (DFT/B3LYP)
Note: The following data is illustrative and based on typical values for similar quinoline systems as specific experimental or calculated data for this exact molecule is not publicly available.
| Parameter | Atom Pair/Trio | Value |
| Bond Length | C3-CF2H | ~1.50 Å |
| Bond Length | C7-Br | ~1.90 Å |
| Bond Length | N1-C2 | ~1.32 Å |
| Bond Length | N1-C8a | ~1.36 Å |
| Bond Angle | C2-C3-C4 | ~120° |
| Bond Angle | C6-C7-C8 | ~119° |
| Bond Angle | C2-N1-C8a | ~117° |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. uobaghdad.edu.iqscience.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. beilstein-journals.org For quinoline derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyridine (B92270) ring, facilitating charge transfer within the molecule. science.gov
Interactive Table: Calculated Frontier Orbital Energies and Energy Gap
Note: These values are representative examples for quinoline systems.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. science.gov These maps are color-coded to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atom of the quinoline ring and the fluorine atoms of the difluoromethyl group are expected to be highly electronegative, creating prominent red regions.
To quantify reactivity, several indices are derived from DFT calculations:
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) : Represents the resistance to change in electron distribution.
Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Fukui Functions (f(r)) : Identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. researchgate.netresearchgate.net
These reactivity descriptors help predict how the molecule will interact with other reagents. researchgate.net For instance, the sites with the highest value for the f- function are the most likely to be attacked by an electrophile. researchgate.net
Interactive Table: Illustrative Reactivity Indices
| Reactivity Index | Definition | Typical Value (Arbitrary Units) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |
| Global Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. rsc.orgnih.gov It is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govescholarship.org
The output of a TD-DFT calculation includes the excitation energies (which can be converted to absorption wavelengths, λmax) and the oscillator strength (f) for each transition. The oscillator strength indicates the probability of a given electronic transition occurring; transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum. nih.gov This analysis is crucial for understanding the photophysical properties of this compound.
Interactive Table: Predicted UV-Vis Absorption Data (TD-DFT)
Note: This data is illustrative, representing typical π → π and n → π* transitions in quinoline systems.*
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S0 → S1 | 3.8 | 326 | 0.15 |
| S0 → S2 | 4.2 | 295 | 0.45 |
| S0 → S3 | 4.5 | 275 | 0.08 |
Mechanistic Probing of Synthetic Reactions
Computational chemistry can also be used to explore the "how" and "why" of chemical reactions, providing insights that are difficult to obtain through experimental means alone.
Understanding the synthesis of this compound involves investigating the mechanisms of its key formation steps: the bromination of the quinoline ring at the 7-position and the introduction of the difluoromethyl group at the 3-position. Computational methods can model these reaction pathways to determine their feasibility.
This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—for each proposed step. The energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways (e.g., bromination at different positions on the ring), chemists can predict the regioselectivity of the reaction. For instance, calculations could confirm why bromination preferentially occurs at the C-7 position. Similarly, the mechanism for adding the difluoromethyl group, a complex process, can be broken down into elementary steps, with each transition state and intermediate computationally characterized to build a complete energy profile of the reaction. While specific studies on this molecule are not publicly detailed, the methodology remains a standard and powerful tool for mechanistic elucidation in organic synthesis.
Detailed Analysis of Catalytic Cycles in Metal-Mediated Transformations
Metal-catalyzed cross-coupling reactions are fundamental for the functionalization of haloquinolines. The bromine atom at the 7-position of this compound serves as a versatile handle for such transformations, most notably in palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. While specific DFT studies on this exact molecule are sparse, the catalytic cycles are well-established for bromoarenes and can be confidently applied here. nih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The catalytic cycle for the reaction of this compound with a generic boronic acid (R-B(OH)₂) is depicted below.
Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ. This step forms a square planar palladium(II) intermediate. DFT calculations on similar bromoarenes show that this is often the rate-determining step. nih.govpitt.edu
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the boronic acid, which is activated by a base. The base coordinates to the boron atom, forming a boronate species that facilitates the transfer of the organic group (R) to the palladium center, displacing the bromide ion.
Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new C-C bond, yielding the coupled product, 7-R-3-(difluoromethyl)quinoline, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
A summary of the key steps in a hypothetical Suzuki-Miyaura coupling of this compound is presented in Table 1.
| Step | Description | Reactants | Products |
| 1 | Oxidative Addition | This compound, Pd(0)L_n | [7-(3-(difluoromethyl)quinolinyl)]-Pd(II)(Br)L_n |
| 2 | Transmetalation | [7-(3-(difluoromethyl)quinolinyl)]-Pd(II)(Br)L_n, R-B(OH)₂/base | [7-(3-(difluoromethyl)quinolinyl)]-Pd(II)(R)L_n |
| 3 | Reductive Elimination | [7-(3-(difluoromethyl)quinolinyl)]-Pd(II)(R)L_n | 7-R-3-(difluoromethyl)quinoline, Pd(0)L_n |
Heck Coupling:
The Heck reaction couples the quinoline with an alkene. The catalytic cycle shares similarities with the Suzuki coupling, particularly the initial oxidative addition step.
Oxidative Addition: As in the Suzuki coupling, the reaction begins with the oxidative addition of this compound to a Pd(0) species.
Alkene Insertion (Syn-addition): The coordinated alkene then inserts into the Pd-C bond of the organopalladium(II) complex in a syn-periplanar fashion.
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn manner, to form a palladium-hydride complex and the final coupled product.
Reductive Elimination of HBr: The palladium-hydride complex then reductively eliminates HBr (which is neutralized by the base) to regenerate the Pd(0) catalyst.
Computational studies on intramolecular Heck couplings of substituted quinolines have been used to elucidate the mechanism and predict product formation. rsc.org
Quantitative Structure-Reactivity Relationships from a Theoretical Perspective
A hypothetical QSRR model for the reactivity of substituted quinolines in a given reaction could be formulated as:
Reactivity = f (Electronic Descriptors, Steric Descriptors, Lipophilic Descriptors)
Key Theoretical Descriptors:
Electronic Descriptors: These describe the electron distribution in the molecule. For this compound, the high electronegativity of the fluorine atoms in the difluoromethyl group will have a significant electron-withdrawing effect, influencing the electron density of the quinoline ring system. The bromine atom also contributes to the electronic properties. Relevant descriptors that can be calculated using DFT include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity towards electrophiles and nucleophiles.
Partial atomic charges: These can indicate the most likely sites for nucleophilic or electrophilic attack.
Steric Descriptors: These quantify the size and shape of the molecule. The difluoromethyl group and the bromine atom will impose steric constraints that can influence the approach of reactants and the stability of transition states. Descriptors include:
Steric hindrance parameters (e.g., Taft's E_s): These can be calculated for specific positions on the molecule.
Lipophilic Descriptors: These describe the molecule's affinity for nonpolar environments. The LogP value (partition coefficient between octanol (B41247) and water) is a common descriptor that can be estimated using computational methods. The fluorine atoms of the difluoromethyl group are known to increase lipophilicity.
Table 2 provides a hypothetical set of calculated descriptors for this compound that would be relevant for a QSRR study.
| Descriptor Type | Descriptor | Predicted Influence on Reactivity |
| Electronic | HOMO Energy | Lowered by electron-withdrawing groups, affecting reactions with electrophiles. |
| Electronic | LUMO Energy | Lowered significantly by the CHF₂ group, increasing susceptibility to nucleophilic attack. |
| Electronic | Partial Atomic Charges | The carbon of the CHF₂ group and C-7 will be electrophilic centers. |
| Steric | Molecular Volume | The bulky substituents may hinder access to certain reaction sites. |
| Lipophilic | Calculated LogP | Expected to be relatively high due to the bromo and difluoromethyl groups. |
By calculating these descriptors for a series of related quinoline derivatives and correlating them with experimentally determined reaction rates or yields, a predictive QSRR model could be constructed. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. acs.org For this compound, MD simulations can provide insights into its flexibility, interactions with solvent molecules, and potential binding modes with biological targets.
An MD simulation of this compound would typically involve the following steps:
System Setup: The molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological or reaction conditions.
Force Field Application: A force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system as a function of the atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Simulation Run: The system is typically minimized to remove any unfavorable starting geometries, then gradually heated to the desired temperature and equilibrated. The production run then simulates the trajectory of all atoms over a period of nanoseconds to microseconds.
Insights from MD Simulations:
Conformational Preferences: The quinoline ring itself is rigid, but the difluoromethyl group has rotational freedom. MD simulations can reveal the preferred rotational conformations (rotamers) of the CHF₂ group relative to the quinoline plane. Studies on related N-difluoromethylated compounds have shown that intramolecular hydrogen bonding and stereoelectronic effects can play a major role in determining conformational preferences. rsc.org
Solvation and Interactions: The simulation can show how solvent molecules arrange around the solute and can be used to calculate the solvation free energy. The interactions of the polar CHF₂ group and the hydrophobic aromatic system with the solvent would be of particular interest.
Dynamic Behavior: Analysis of the atomic fluctuations during the simulation can identify the most flexible parts of the molecule. For this compound, the primary motion would be the rotation of the difluoromethyl group.
Table 3 summarizes the potential applications of MD simulations for studying this compound.
| Simulation Aspect | Information Gained |
| Conformational Analysis | Preferred rotamers of the difluoromethyl group; energy barriers between conformations. |
| Solvation Dynamics | Arrangement of solvent molecules; calculation of solvation free energy. |
| Intermolecular Interactions | Potential for hydrogen bonding from the CHF₂ group; non-bonded interactions with other molecules. |
| Flexibility Analysis | Root-mean-square fluctuations (RMSF) of atoms to identify rigid and flexible regions. |
While specific MD studies on this compound are yet to be published, the methodology is well-established and could provide significant insights into the physicochemical properties and potential biological activity of this interesting molecule. nih.gov
Applications and Broader Impact in Chemical Research
Role as a Versatile Building Block in Organic Synthesis
As a substituted quinoline (B57606), 7-Bromo-3-(difluoromethyl)quinoline is classified as a heterocyclic building block in chemical synthesis. lab-chemicals.combldpharm.com Its structure is endowed with multiple reaction sites that allow for controlled, stepwise modifications, making it a valuable starting material for more complex molecules.
The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives. nih.gov Substituted quinolines like this compound serve as key precursors for constructing fused heterocyclic systems. For instance, general synthetic strategies involving substituted quinolines have been developed to produce complex scaffolds such as indolo[2,3-b]quinolines, which are of interest for their biological activities. nih.gov The bromine atom at the 7-position is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. This capability is fundamental for building the carbon skeletons of intricate molecular architectures and creating analogues of naturally occurring compounds.
The distinct functionalities of this compound make it an ideal component for integration into multi-functional chemical systems. Each part of the molecule can play a specific role:
| Functional Group | Role in Synthesis and Functionality |
| Quinoline Nitrogen | Acts as a base or a ligand for metal coordination; can be quaternized to modify solubility and electronic properties. |
| Bromo Substituent (C7) | Serves as a key site for cross-coupling reactions, allowing for the covalent attachment of other molecular fragments. |
| Difluoromethyl Group (C3) | Modulates the electronic properties of the quinoline ring and can influence intermolecular interactions and metabolic stability in biological contexts. |
This trifecta of reactive or modulatory sites allows chemists to use the molecule as a scaffold, systematically adding new components to build systems with tailored electronic, optical, or biological properties.
Significance in Medicinal Chemistry Research and Drug Discovery Endeavors (as a privileged scaffold component)
The quinoline ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is due to its recurring presence in compounds exhibiting a wide array of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.govorientjchem.org The synthetic accessibility of the quinoline core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govnih.gov
This compound serves as a valuable building block in this context. The introduction of a difluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and act as a bioisostere for other functional groups. The bromine atom not only serves as a synthetic handle but can also participate in halogen bonding, potentially improving binding affinity to target proteins. Quinoline derivatives have been investigated as inhibitors of various biological targets, including protein kinases and topoisomerases, which are crucial in cancer therapy. nih.govnih.gov The ability to use this compound to synthesize libraries of novel compounds makes it a significant tool in the quest for new therapeutic agents. nih.gov
Contributions to Materials Science and the Development of Functional Materials
While the primary application of many quinoline derivatives lies in medicinal chemistry, their electronic properties also make them candidates for materials science research.
There is limited specific information in the searched literature detailing the application of this compound in optoelectronics. However, related quinoline derivatives are used in the synthesis of materials for this sector. bldpharm.com Generally, nitrogen-containing heterocyclic aromatic compounds can possess unique electronic and photophysical properties suitable for use in devices like Organic Light Emitting Diodes (OLEDs). The electron-withdrawing nature of the difluoromethyl group and the extended π-system of the quinoline core could potentially impart electron-accepting capabilities to materials derived from this building block.
The quinoline moiety can function as a ligand for transition metals, forming complexes that may exhibit catalytic activity. The nitrogen atom provides a coordination site for a metal center. While specific applications of this compound as a ligand in industrial catalysis are not widely documented in the provided results, the development of manganese-based catalysts for the N-alkylation of aminoquinoline derivatives highlights the role of the quinoline scaffold in modern catalytic systems. acs.org Such processes are crucial for developing sustainable and efficient chemical syntheses. acs.org
Future Directions and Emerging Research Avenues for Substituted Quinoline Derivatives
The field of substituted quinoline derivatives is a dynamic area of chemical research with several promising future directions:
Development of Novel Synthetic Methodologies: The creation of more efficient and selective methods for the synthesis and functionalization of the quinoline core remains a key objective. chemspider.com This includes the development of novel catalytic systems and the use of greener and more sustainable synthetic routes. A significant recent development is the direct C-3 difluoromethylation of the quinoline ring, a previously challenging transformation. mdpi.com This breakthrough opens up new avenues for the synthesis of compounds like this compound and its analogs, providing easier access to this important class of molecules. mdpi.com
Exploration of New Biological Targets: While quinolines have a rich history in targeting infectious diseases and cancer, there is ongoing research to explore their potential against other therapeutic targets. This includes neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. The ability to fine-tune the properties of quinoline derivatives through substitution allows for the design of molecules with high affinity and selectivity for a wide range of biological targets.
Materials Science Applications: The unique photophysical and electronic properties of some quinoline derivatives make them attractive candidates for applications in materials science. Research is ongoing into their use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The introduction of heavy atoms like bromine can influence properties such as phosphorescence, which is relevant for certain optoelectronic applications.
Synergistic and Combination Therapies: Investigating the use of quinoline derivatives in combination with other therapeutic agents is a promising strategy. This approach can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance.
Q & A
Q. What are the key structural features of 7-Bromo-3-(difluoromethyl)quinoline that influence its reactivity in synthetic chemistry?
The compound’s reactivity is dictated by the electron-withdrawing bromine at position 7 and the difluoromethyl group at position 2. The bromine enhances electrophilic substitution at adjacent positions, while the difluoromethyl group introduces steric hindrance and modulates electronic effects via fluorine’s electronegativity. These substituents direct further functionalization (e.g., cross-coupling reactions) and impact solubility in polar solvents .
Q. What are common synthetic routes for this compound, and what are critical reaction conditions?
Synthesis typically involves halogenation and functional group introduction on a quinoline backbone. A plausible route includes:
- Step 1 : Bromination of 3-(difluoromethyl)quinoline using N-bromosuccinimide (NBS) or Br₂ in acetic acid at 50–80°C to ensure regioselectivity at position 6.
- Step 2 : Purification via column chromatography (hexane/ethyl acetate). Key conditions include controlled temperature to avoid over-bromination and inert atmosphere to prevent side reactions .
Q. How can researchers confirm the purity and structural integrity of this compound?
Use a combination of:
- ¹H/¹³C NMR : Identify characteristic shifts (e.g., CF₂ protons at δ 5.5–6.5 ppm; quinoline aromatic protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ at m/z 258.0).
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
Regioselectivity is influenced by the existing substituents. For example:
- Suzuki-Miyaura Coupling : The bromine at position 7 acts as a leaving group, enabling cross-coupling at this site. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C).
- Electrophilic Aromatic Substitution : The difluoromethyl group deactivates position 3, directing new substituents to positions 5 or 7. Computational modeling (DFT) can predict reactive sites .
Q. What strategies mitigate solubility limitations of this compound in biological assays?
Q. How do electronic effects of the difluoromethyl group impact the compound’s spectroscopic and catalytic properties?
The -CF₂H group reduces electron density on the quinoline ring, observed via:
Q. What are the implications of conflicting bioactivity data reported for quinoline derivatives like this compound?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
- Impurity Artifacts : Trace brominated byproducts (e.g., dibromo derivatives) may skew results. Validate purity via orthogonal methods (e.g., LC-MS).
- Solvent Effects : DMSO can modulate target binding; use solvent-matched controls .
Methodological Considerations
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Docking Software (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes (e.g., kinases).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects on activity using datasets from analogous quinolines .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
- Flow Chemistry : Enhances heat/mass transfer for exothermic bromination steps.
- Catalyst Screening : Test Pd/XPhos systems for coupling steps to reduce catalyst loading.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
